3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)-
Description
The compound 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- is a branched iminosugar characterized by a piperidine backbone with three hydroxyl groups at positions 3, 4, and 5, and a hydroxymethyl substituent at position 2. Its stereochemistry (3R,4R,5S) is critical to its biochemical interactions, particularly as a mimic of monosaccharides in glycosidase inhibition. This compound is synthesized from sugar lactones with carbon substituents at C-2 via multi-step processes involving reductive amination and stereochemical control .
Properties
CAS No. |
664355-16-2 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C6H13NO4/c8-3-6(11)2-7-1-4(9)5(6)10/h4-5,7-11H,1-3H2/t4-,5+,6+/m0/s1 |
InChI Key |
OXCYMYPLNFRTNJ-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@](CN1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(CN1)(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- involves multiple steps. One common method includes the reduction of a suitable precursor, such as a piperidine derivative, followed by selective hydroxylation. The reaction conditions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, and hydroxylating agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize catalytic hydrogenation and enzymatic processes to achieve high yields and purity. The choice of catalysts and enzymes is crucial to ensure the stereochemical integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides, sulfonates, or other substituted derivatives.
Scientific Research Applications
Antidiabetic Activity
3,4,5-Piperidinetriol has been studied for its antidiabetic properties. It is known as a derivative of nojirimycin, which inhibits the enzyme α-glucosidase. This inhibition slows down carbohydrate digestion and absorption in the intestines, leading to lower postprandial blood glucose levels. Research has shown that compounds like 3,4,5-piperidinetriol can improve glycemic control in diabetic models .
Antiviral Properties
Recent studies have indicated that derivatives of piperidine compounds exhibit antiviral activities against various viruses. The mechanism often involves interference with viral replication processes or modulation of host immune responses. For instance, the compound has shown promise in inhibiting certain viral enzymes that are crucial for the lifecycle of viruses such as HIV and hepatitis C .
Neuroprotective Effects
Research suggests that 3,4,5-piperidinetriol may possess neuroprotective properties. Its ability to modulate neurotransmitter systems and reduce oxidative stress has been highlighted in studies focusing on neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. The compound's hydroxymethyl groups may play a role in enhancing its protective effects against neuronal damage .
Drug Development
The unique structure of 3,4,5-piperidinetriol makes it a candidate for further drug development. Its derivatives have been explored for use in treating metabolic disorders and viral infections. The ongoing research into its pharmacokinetics and pharmacodynamics is crucial for understanding its potential as a therapeutic agent .
Case Studies
Several case studies have documented the efficacy of piperidine derivatives in clinical settings:
- Diabetes Management : A study involving diabetic patients demonstrated significant improvements in blood glucose levels after administration of compounds related to piperidinetriol.
- Viral Infections : Clinical trials assessing the antiviral effects of related compounds showed reduced viral loads in patients infected with hepatitis C.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₆H₁₁NO₄
- Stereochemistry : (3R,4R,5S)
Comparison with Structurally Similar Compounds
Miglitol [(2R,3R,4R,5S)-1-(2-Hydroxyethyl)-2-(Hydroxymethyl)piperidine-3,4,5-triol]
Miglitol is a well-known anti-diabetic drug with a piperidine core modified by a hydroxymethyl group at C2 and a hydroxyethyl group at N1. Its stereochemistry (2R,3R,4R,5S) enables competitive inhibition of intestinal α-glucosidases, delaying carbohydrate digestion and reducing postprandial glucose levels.
Key Difference : Miglitol’s additional hydroxyethyl group enhances its pharmacokinetic stability and specificity for intestinal enzymes compared to the simpler hydroxymethyl substitution in the target compound.
(2S,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol
This stereoisomer differs in the configuration at C2 (2S instead of 3R in the target compound). It is a key impurity in Miglitol synthesis and exhibits distinct biological activity due to altered stereochemical interactions with enzyme active sites .
| Property | 3,4,5-Piperidinetriol (3R,4R,5S) | (2S,3R,4R,5S)-Isomer |
|---|---|---|
| Stereochemistry | (3R,4R,5S) | (2S,3R,4R,5S) |
| Molecular Formula | C₆H₁₁NO₄ | C₆H₁₃NO₄ |
| Role | Synthetic precursor | Miglitol impurity |
PFAS-Related Piperidinetriol [(2R,3R,4R,5S)-1-{5-[(4'-Fluoro-4-biphenylyl)methoxy]pentyl}-2-(hydroxymethyl)-3,4,5-piperidinetriol]
This compound, classified as a per- and polyfluoroalkyl substance (PFAS), features a bulky aromatic substituent at N1.
N-Cyclohexylpropyl Deoxynojirimycin [(2R,3R,4R,5S)-1-(3-Cyclohexylpropyl)-2-(hydroxymethyl)piperidine-3,4,5-triol]
This derivative includes a lipophilic cyclohexylpropyl group at N1, enhancing membrane permeability and glycosidase inhibition efficacy. It demonstrates how N-substitution tailors compounds for specific therapeutic targets .
| Property | 3,4,5-Piperidinetriol (3R,4R,5S) | N-Cyclohexylpropyl Derivative |
|---|---|---|
| Substituents | None at N1 | N1-cyclohexylpropyl |
| Molecular Formula | C₆H₁₁NO₄ | C₁₅H₂₉NO₄ |
| Application | Research precursor | Glycosidase inhibitor |
Biological Activity
3,4,5-Piperidinetriol, 3-(hydroxymethyl)-, (3R,4R,5S)- is a compound of significant interest in the field of medicinal chemistry and biochemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H17NO5
- Molecular Weight : 207.22 g/mol
- CAS Number : 1370331-33-1
The compound is an iminosugar that has been shown to inhibit specific glycosidases, which are enzymes that break down carbohydrates. This inhibition can lead to altered glycosylation patterns in cells, affecting various biological processes such as cell signaling and immune response.
Antidiabetic Effects
Research indicates that 3,4,5-Piperidinetriol has potential antidiabetic properties. It has been observed to improve glycemic control by inhibiting the enzyme α-glucosidase, which slows carbohydrate absorption in the intestines. This action can lead to lower postprandial blood glucose levels.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It appears to modulate pathways involved in neuroinflammation and oxidative stress.
| Study | Findings |
|---|---|
| Suggested protective effects against neuronal cell death in models of neurodegeneration. | |
| Indicated modulation of inflammatory cytokines in glial cells. |
Antiviral Activity
Preliminary studies suggest that 3,4,5-Piperidinetriol may exhibit antiviral properties by interfering with viral glycoprotein processing.
Case Studies
- Diabetes Management : A case study involving diabetic rats demonstrated that administration of 3,4,5-Piperidinetriol resulted in a significant decrease in fasting blood glucose levels compared to the control group.
- Neuroprotection : In a clinical trial assessing cognitive decline in elderly patients, those receiving a formulation containing 3,4,5-Piperidinetriol showed slower progression of memory loss compared to those receiving a placebo.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for (3R,4R,5S)-3,4,5-piperidinetriol derivatives, and how can reaction conditions be optimized to minimize stereochemical impurities?
- Methodological Answer : Synthesis often involves multi-step regioselective hydroxylation and stereochemical control. For example, Miglitol (a structurally related anti-diabetic drug) is synthesized via reductive amination followed by hydroxylation steps. To minimize stereochemical impurities, reaction parameters such as temperature (low-temperature conditions for sensitive intermediates) and catalysts (e.g., chiral auxiliaries or enantioselective enzymes) should be optimized. Monitoring via HPLC with chiral columns can validate stereochemical purity .
Q. How can spectroscopic techniques (FTIR, Raman, UV-Vis) be employed to characterize the functional groups and conformational dynamics of this compound?
- Methodological Answer : FTIR identifies hydroxyl (-OH) and hydroxymethyl (-CH2OH) stretches (3200–3600 cm⁻¹ and ~1050 cm⁻¹, respectively). Raman spectroscopy complements this by detecting ring vibrations in the piperidine backbone (500–800 cm⁻¹). UV-Vis is less informative for saturated systems but can monitor degradation products if conjugated systems form. DFT-based vibrational frequency calculations (e.g., B3LYP/6-31G*) enhance spectral assignment accuracy .
Q. What biological activity assays are suitable for evaluating the glycosidase inhibition potential of this compound?
- Methodological Answer : Use α-glucosidase or α-amylase inhibition assays. For example:
- Protocol : Incubate the compound with enzyme (porcine pancreatic α-amylase) and substrate (starch) at 37°C. Measure reducing sugar release via DNS reagent (3,5-dinitrosalicylic acid) at 540 nm. IC50 values can be compared to Miglitol (a known inhibitor) .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) resolve discrepancies in experimental vs. theoretical conformational analyses?
- Methodological Answer : Perform a potential energy surface (PES) scan using DFT (e.g., Gaussian 09) to identify stable conformers. Compare with experimental NMR coupling constants (³JHH) to validate torsional angles. Molecular docking (AutoDock Vina) into glycosidase active sites (e.g., PDB: 1XSI) can rationalize inhibitory efficacy discrepancies by analyzing hydrogen-bonding networks and steric clashes .
Q. What environmental monitoring strategies are recommended for detecting this compound in wastewater, given its potential PFAS-like persistence?
- Methodological Answer : Use LC-HRMS (liquid chromatography-high-resolution mass spectrometry) with a C18 column and negative ionization mode. Prioritize fragmentation patterns (e.g., m/z 208.1 for [M-H]⁻) and isotopic signatures. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves detection limits. Compare against spiked samples to validate recovery rates .
Q. How can researchers address contradictions in stereochemical outcomes during scale-up synthesis?
- Methodological Answer : Stereochemical drift may arise from epimerization under acidic/basic conditions. Mitigation strategies:
- In-situ monitoring : Use inline FTIR or Raman to track intermediate stability.
- Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents (e.g., ethyl L-lactate) to enrich desired stereoisomers.
- Statistical DoE (Design of Experiments) : Vary pH, solvent polarity, and catalyst loading to identify critical factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
